4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine - 1334411-85-6

4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1473102
CAS Number: 1334411-85-6
Molecular Formula: C12H6BrClFN3
Molecular Weight: 326.553
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These reactions utilize appropriately substituted pyridines and imidazoles as starting materials, often employing reagents like phosphoryl chloride (POCl3) or N,N'-Carbonyldiimidazole (CDI) to facilitate ring closure. [, ]
  • Alkylation Reactions: Introduction of diverse substituents on the imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine core is achieved through alkylation reactions using alkyl halides in the presence of bases. [, ]
  • Nucleophilic Substitution Reactions: These reactions exploit the reactivity of halogenated imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine derivatives, enabling the incorporation of various functional groups. []
Molecular Structure Analysis
  • Planarity: The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core structures generally exhibit planarity, contributing to their potential for interactions with biological targets. [, , , , , ]
  • Substituent Orientation: The orientation of substituents attached to the core structure plays a crucial role in influencing the overall molecular geometry and subsequent interactions with biological targets. This is evident in the variable dihedral angles observed between the core ring and substituents like phenyl or triazole rings. [, , , ]
Mechanism of Action
  • Kinase Inhibitors: Certain imidazo[4,5-b]pyridine derivatives demonstrate potent inhibitory activity against Aurora kinases, key enzymes involved in cell cycle regulation. The inhibitory activity arises from specific interactions between the inhibitor molecule and the ATP-binding site of the kinase. []
  • Amplifiers of Phleomycin: Some imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives exhibit synergistic effects when co-administered with phleomycin, an antibiotic, potentially enhancing its efficacy against bacterial infections. []
Physical and Chemical Properties Analysis
  • Solubility: Modifications to the core structure, such as the incorporation of solubilizing groups, are often explored to improve the aqueous solubility of these compounds. []
  • Crystallization: Several papers describe the crystal structures of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, providing valuable insights into their solid-state properties and intermolecular interactions. [, , , , , ]
Applications
  • Medicinal Chemistry: These compounds hold significant promise as potential therapeutic agents for various diseases. Specifically, their potent inhibitory activity against Aurora kinases makes them attractive candidates for developing novel anticancer drugs. []
  • Antibacterial Agents: Some derivatives display synergistic effects with existing antibiotics, suggesting their potential in combating bacterial infections, particularly those resistant to conventional treatments. []

1. 6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine [, ]

Compound Description: This compound features a bromine atom at the 6-position, a 4-chlorophenyl group at the 2-position, and a (1-octyl-1H-1,2,3-triazol-4-yl)methyl substituent at the 3-position of the imidazo[4,5-b]pyridine scaffold. Crystallographic studies reveal that this compound forms double-column structures through C—H···NI and bifurcated C—H···(NT,NT) hydrogen bonds. Hirshfeld surface analysis highlights the dominance of H···H interactions (57.2%) in its crystal packing. []

2. 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine [, ]

Compound Description: This compound contains a bromine at position 6, a furan-2-yl group at position 2, and a prop-2-ynyl group at position 3 of the imidazo[4,5-b]pyridine core. Crystal structure analysis reveals stabilization through π-π interactions and intermolecular C—H···N and C—H···O interactions. []

3. 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine []

Compound Description: This compound exhibits a bromine at the 6-position, a 4-chlorophenyl group at the 2-position, and a methyl substituent at the 3-position of the imidazo[4,5-b]pyridine core. Crystal structure analysis indicates that C—H···N hydrogen bonds link the molecules into chains, further consolidated by weak intermolecular π–π interactions. []

4. 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one []

Compound Description: This compound is characterized by a 4-bromo-2-fluorophenyl group linked to the nitrogen atom at position 1 of the 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one scaffold. It serves as a key intermediate in the synthesis of various biologically active compounds. []

5. 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione []

Compound Description: This compound features a methyl group at the 1-position and a thione group at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold. It readily reacts with alkyl halides and substituted acetamides to yield thioether derivatives. []

Relevance: Although this compound possesses a pyrazolo[3,4-d]pyrimidine core, distinct from the imidazo[4,5-c]pyridine system of 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine, it is included due to its classification as a purine analogue. [] The exploration of purine analogues within this research highlights a broader context of heterocyclic systems with potential biological activities, including potential interactions with biological targets similar to those of 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine.

6. Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate []

Compound Description: This compound features a bromine atom at position 6, a phenyl group at position 2, and an ethyl acetate substituent at position 3 of the imidazo[4,5-b]pyridine core. Its crystal structure reveals two independent molecules in the asymmetric unit, primarily differing in the conformations of their ester substituents. []

7. 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine []

Compound Description: This compound exhibits a bromine atom at the 6-position, a 4-(dimethylamino)phenyl group at the 2-position, and a 5-bromohexyl chain at the 3-position of the imidazo[4,5-b]pyridine core. Crystallographic studies indicate that the bromine atom on the hexyl chain is positioned approximately 4.4 Å from a methyl group on the dimethylamino substituent. []

8. 1,3-Dibenzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one [, ]

Compound Description: This compound is characterized by a bromine atom at position 6, two benzyl groups at positions 1 and 3, and a carbonyl group at position 2 of the imidazo[4,5-b]pyridin-2(3H)-one scaffold. The two benzyl groups adopt nearly perpendicular orientations relative to the core structure, pointing in the same direction. [, ]

9. 5,6-diamino-1-n-hexyl-3-methylimidazo[4,5-c]pyridine-2,4-dione []

Compound Description: This compound features diamino groups at positions 5 and 6, an n-hexyl chain at position 1, a methyl group at position 3, and two carbonyl groups at positions 2 and 4 of the imidazo[4,5-c]pyridine scaffold. It serves as a precursor to 7-methyl-8-oxo-9-hexyl-3-deazaguanine, a compound structurally related to the immunostimulator 7-methyl-8-oxoguanosine. []

Properties

CAS Number

1334411-85-6

Product Name

4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine

IUPAC Name

4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H6BrClFN3

Molecular Weight

326.553

InChI

InChI=1S/C12H6BrClFN3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18)

InChI Key

CXHFMWJKXXKALI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.